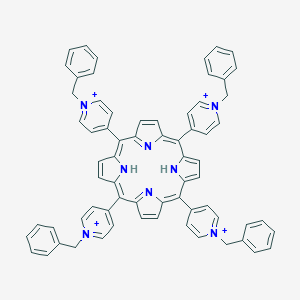
Tbzpyp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tbzpyp, also known as this compound, is a useful research compound. Its molecular formula is C68H54N8+4 and its molecular weight is 983.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Mesoporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Interaction with Serum Proteins
Tbzpyp has been extensively studied for its interaction with serum proteins such as Human Serum Albumin (HSA). Research indicates that this compound exhibits strong binding affinity to HSA, which can be characterized through various spectroscopic techniques.
Binding Affinity and Mechanism:
- The binding constant KSV for the interaction between HSA and this compound is estimated to be on the order of 104M−1 at physiological temperatures, indicating a significant interaction strength .
- The mechanisms of binding involve static quenching, where the presence of this compound alters the microenvironment around key amino acid residues (tryptophan and tyrosine) in HSA without inducing significant structural perturbations .
Photodynamic Therapy (PDT)
This compound has shown promising results as a photosensitizer in photodynamic therapy, particularly against resistant bacterial strains like MRSA.
Case Study:
- In vitro studies demonstrated that this compound effectively induces photoinactivation of MRSA under green light irradiation (522 nm), showcasing its potential as an antimicrobial agent .
- The efficacy of this compound in PDT is attributed to its ability to generate reactive oxygen species (ROS) upon light activation, which can lead to cell death in targeted pathogens.
Dye-Sensitized Solar Cells (DSSC)
The incorporation of this compound into dye-sensitized solar cells has been explored due to its favorable optical properties.
Performance Metrics:
- This compound exhibits high molar extinction coefficients and suitable energy levels for electron injection into semiconductor materials, enhancing the efficiency of DSSCs .
- Comparative studies show that devices utilizing this compound demonstrate improved light absorption and conversion efficiency compared to traditional dyes.
Molecular Electronics
This compound's unique electronic properties make it a candidate for applications in molecular electronics.
Research Findings:
- Studies indicate that this compound can form stable complexes with metal ions, leading to enhanced charge transport properties .
- Its potential use in organic photovoltaic cells has been investigated, showing promising results in terms of charge mobility and stability.
Summary Table of Applications
属性
CAS 编号 |
145763-36-6 |
|---|---|
分子式 |
C68H54N8+4 |
分子量 |
983.2 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H53N8/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51/h1-44H,45-48H2,(H,69,70,71,72)/q+3/p+1 |
InChI 键 |
LYCJIWBODJJPNG-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4 |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4 |
同义词 |
meso-tetrakis(1-benzylpyridinium-4-yl)porphyrin TBzPyP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















